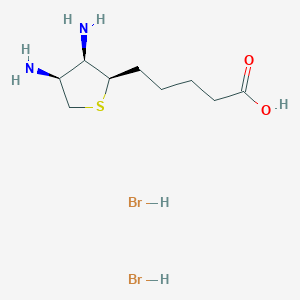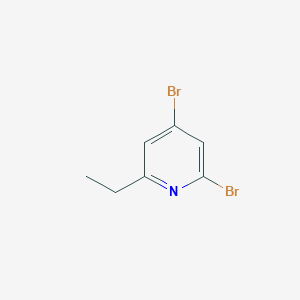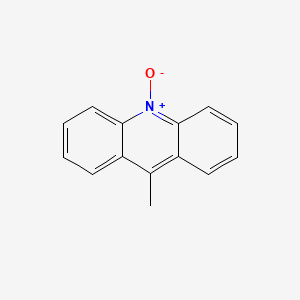
Cinnolin-8-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cinnolin-8-amine hydrochloride is a derivative of cinnoline, a nitrogen-containing heterocyclic compound. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the amine group at the 8th position of the cinnoline ring enhances its reactivity and potential for functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cinnolin-8-amine hydrochloride can be synthesized through several methods. One common approach involves the reduction of cinnoline-8-carboxylic acid. The process typically includes the following steps :
Starting Material: Cinnoline-8-carboxylic acid.
Reagents: Diphenylphosphoryl azide and triethylamine in 1,4-dioxane.
Reaction Conditions: The reaction mixture is stirred at room temperature for 1 hour, followed by heating at 100°C for 48 hours.
Isolation: The product is extracted with ethyl acetate and purified by chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for extraction and purification can streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cinnolin-8-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of cinnoline derivatives can yield different amine products.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as tin powder in the presence of hydrochloric acid are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include substituted cinnoline derivatives, which can be further functionalized for various applications.
Applications De Recherche Scientifique
Cinnolin-8-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: This compound is used in the production of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of cinnolin-8-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and coordinate with metal ions, facilitating its role as a ligand in various biochemical pathways. The compound’s ability to undergo C-H activation and functionalization makes it a valuable tool in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolin-8-amine: Similar in structure but with a quinoline ring instead of a cinnoline ring.
8-Aminoquinoline: Used as a directing group in organic synthesis and has applications in medicinal chemistry.
Uniqueness
Cinnolin-8-amine hydrochloride is unique due to its specific positioning of the amine group on the cinnoline ring, which imparts distinct reactivity and functionalization potential. This makes it particularly valuable in the synthesis of novel heterocyclic compounds and in the development of new therapeutic agents.
Propriétés
Formule moléculaire |
C8H8ClN3 |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
cinnolin-8-amine;hydrochloride |
InChI |
InChI=1S/C8H7N3.ClH/c9-7-3-1-2-6-4-5-10-11-8(6)7;/h1-5H,9H2;1H |
Clé InChI |
YIWMHMDHKJOYGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)N)N=NC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



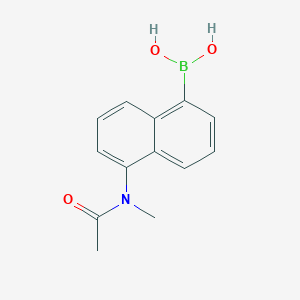



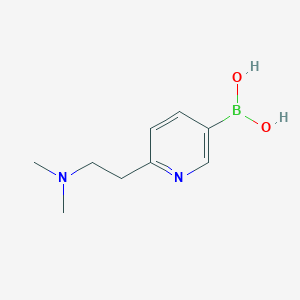
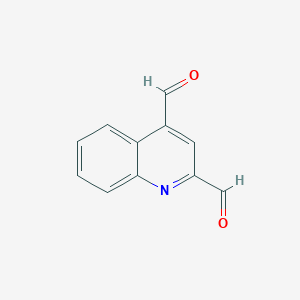
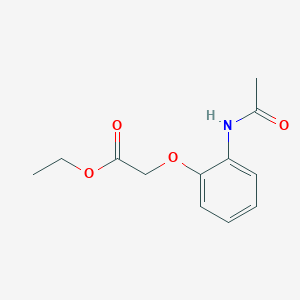

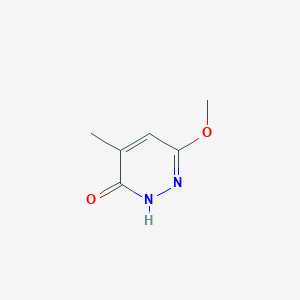
![8-Chloro-3,5-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12973040.png)
